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Compound Name: 6-Chloro-1-indanone

Cat. No.: B079716 Get Quote

Spectroscopic Validation of 6-Chloro-1-
indanone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive spectroscopic validation of the molecular structure and

functional groups of 6-Chloro-1-indanone. Through a detailed comparison with its structural

isomers and parent compound, supported by experimental data from Infrared (IR)

Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry

(MS), this document serves as a definitive resource for researchers.

Structural Overview and Spectroscopic Comparison
6-Chloro-1-indanone is a halogenated derivative of 1-indanone, a bicyclic compound featuring

a benzene ring fused to a five-membered ring with a ketone group.[1] Spectroscopic analysis is

crucial to confirm the placement of the chlorine atom on the aromatic ring and to verify the

integrity of the core indanone structure. This guide compares 6-Chloro-1-indanone with the

unsubstituted 1-indanone and an isomeric alternative, 5-Chloro-1-indanone, to highlight the

distinguishing spectral features.

Data Presentation: A Comparative Analysis
The following tables summarize the key spectroscopic data for 6-Chloro-1-indanone and its

selected alternatives.
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Table 1: Infrared (IR) Spectroscopy Data

Functional Group
6-Chloro-1-
indanone (cm⁻¹)

5-Chloro-1-
indanone (cm⁻¹)

1-Indanone (cm⁻¹)

C=O Stretch (Ketone) ~1710 ~1715 ~1705

Aromatic C=C Stretch ~1600, ~1470 ~1590, ~1480 ~1605, ~1470

Aliphatic C-H Stretch ~2900-3000 ~2900-3000 ~2900-3000

Aromatic C-H Bending
~800-900 (out-of-

plane)

~800-900 (out-of-

plane)

~750-850 (out-of-

plane)

C-Cl Stretch ~700-800 ~700-800 N/A

Note: IR peak positions are approximate and can vary based on the sample preparation

method (e.g., KBr pellet, thin film). Data is compiled from publicly available spectra.[2][3][4]

Table 2: ¹H NMR Spectroscopy Data (Solvent: CDCl₃)

Proton Position
6-Chloro-1-
indanone (δ, ppm)

5-Chloro-1-
indanone (δ, ppm)

1-Indanone (δ,
ppm)

H2 (CH₂) ~2.7 (t) ~2.7 (t) ~2.7 (t)

H3 (CH₂) ~3.1 (t) ~3.1 (t) ~3.1 (t)

Aromatic Protons
H4: ~7.6 (d), H5: ~7.4

(dd), H7: ~7.7 (d)

H4: ~7.7 (d), H6: ~7.5

(dd), H7: ~7.4 (d)
~7.3-7.8 (m)

Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS. Multiplicities

are denoted as t (triplet), d (doublet), dd (doublet of doublets), and m (multiplet). The specific

splitting patterns of the aromatic protons are the most definitive feature for distinguishing

isomers. Data is referenced from public databases.[2][5][6]

Table 3: ¹³C NMR Spectroscopy Data (Solvent: CDCl₃)
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Carbon Position
6-Chloro-1-
indanone (δ, ppm)

5-Chloro-1-
indanone (δ, ppm)

1-Indanone (δ,
ppm)

C=O (C1) ~205 ~205 ~207

CH₂ (C2) ~25 ~25 ~26

CH₂ (C3) ~36 ~36 ~36

Aromatic Carbons ~125-155 ~125-155 ~124-155

C-Cl ~135-140 ~135-140 N/A

Note: A complete assignment of all aromatic carbons requires advanced 2D NMR techniques,

but the overall chemical shift ranges are characteristic.

Table 4: Mass Spectrometry (Electron Ionization) Data

Compound
Molecular
Formula

Molecular
Weight

Molecular Ion
(M⁺•) (m/z)

Key
Fragments
(m/z)

6-Chloro-1-

indanone
C₉H₇ClO 166.60

166/168 (approx.

3:1 ratio)

138 ([M-CO]⁺•),

103 ([M-CO-Cl]⁺)

5-Chloro-1-

indanone
C₉H₇ClO 166.60

166/168 (approx.

3:1 ratio)

138 ([M-CO]⁺•),

103 ([M-CO-Cl]⁺)

1-Indanone C₉H₈O 132.16 132
104 ([M-CO]⁺•),

103 ([M-CO-H]⁺)

Note: The presence of the chlorine isotope pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 natural

abundance) in the molecular ion peak is a key indicator for chlorinated compounds.[2][7][8]

Experimental Workflows and Validation Logic
The confirmation of the 6-Chloro-1-indanone structure is a stepwise process where each

spectroscopic technique provides complementary information.
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Workflow for the spectroscopic validation of 6-Chloro-1-indanone.

Detailed Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data presented.

Instrument-specific parameters may require optimization.

A. Infrared (IR) Spectroscopy Protocol (Thin Solid Film Method)
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Sample Preparation: Dissolve approximately 10-20 mg of the solid 6-Chloro-1-indanone
sample in a few drops of a volatile solvent (e.g., methylene chloride or acetone) in a small

vial.[9]

Film Casting: Place a single drop of the resulting solution onto the surface of a clean, dry salt

plate (e.g., NaCl or KBr).[9]

Solvent Evaporation: Allow the solvent to evaporate completely in a fume hood, leaving a

thin, even film of the solid compound on the plate.[9]

Data Acquisition: Place the salt plate into the sample holder of the FT-IR spectrometer.

Analysis: Acquire the spectrum, typically over a range of 4000-400 cm⁻¹. Identify

characteristic peaks corresponding to the ketone carbonyl, aromatic ring, and C-Cl bond

vibrations.[10]

B. Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in

approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.

[11]

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane

(TMS), for chemical shift referencing (0 ppm).[12]

Transfer: Filter the solution into a clean 5 mm NMR tube.

Data Acquisition: Place the NMR tube in the spectrometer. Acquire ¹H NMR and ¹³C NMR

spectra according to standard instrument procedures.

Analysis: Process the spectra to determine chemical shifts, signal integrations, and spin-spin

coupling patterns to elucidate the precise proton and carbon environments.[13]

C. Mass Spectrometry (MS) Protocol (Electron Ionization)

Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a volatile

organic solvent like methanol or acetonitrile.[14] Ensure the sample is fully dissolved and
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free of particulates.

Injection: Introduce the sample into the mass spectrometer, often via direct infusion or

through a gas chromatography (GC) inlet, which helps in separating the analyte from any

impurities.[15]

Ionization: In the ion source, the sample molecules are bombarded with high-energy

electrons (typically 70 eV), causing ionization and fragmentation.[15]

Analysis: The resulting ions are separated by the mass analyzer based on their mass-to-

charge (m/z) ratio.

Detection: A detector records the abundance of each ion. The resulting mass spectrum

should be analyzed for the molecular ion peak (to confirm molecular weight) and

characteristic fragmentation patterns. The isotopic pattern for chlorine (M⁺• and M+2 peaks)

should be verified.[16]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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